REACTION_SMILES
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[CH2:25]([Cl:26])[Cl:27].[CH3:16][N:17]([CH3:18])[c:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1.[Cl:1][C:2]([Cl:3])=[O:4].[NH2:5][c:6]1[c:7]2[cH:8][cH:9][n:10][cH:11][c:12]2[cH:13][cH:14][cH:15]1>>[C:2](=[O:4])=[N:5][c:6]1[c:7]2[cH:8][cH:9][n:10][cH:11][c:12]2[cH:13][cH:14][cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc2cnccc12
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Name
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Type
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product
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Smiles
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O=C=Nc1cccc2cnccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |